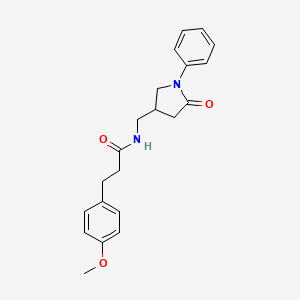
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide is a synthetic compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases and conditions, making it a subject of great interest among researchers.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propan-1-amine in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide.
Starting Materials
4-methoxybenzoyl chloride, N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propan-1-amine, Base (e.g. triethylamine)
Reaction
Add N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propan-1-amine to a solution of 4-methoxybenzoyl chloride in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to neutralize the hydrogen chloride that is produced., Stir the reaction mixture at room temperature for several hours., Extract the product with dichloromethane and wash with water., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Purify the crude product by column chromatography to obtain the final product, 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide.
Mechanism Of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The compound has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical And Physiological Effects
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of conditions such as arthritis. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide in lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of action of certain enzymes and receptors. However, the compound has certain limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide. One potential direction is the development of new derivatives of the compound with improved potency and selectivity. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action of the compound and its potential side effects.
Scientific Research Applications
3-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of various diseases and conditions such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-10-7-16(8-11-19)9-12-20(24)22-14-17-13-21(25)23(15-17)18-5-3-2-4-6-18/h2-8,10-11,17H,9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAIDBNUJLKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

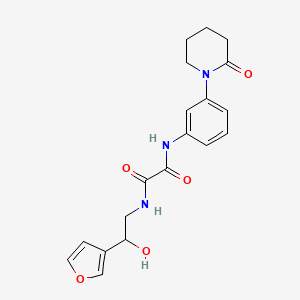
![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)
![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)
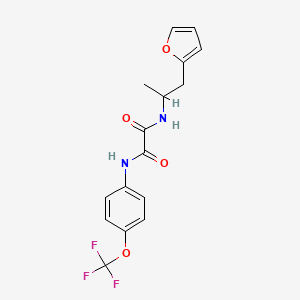
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)
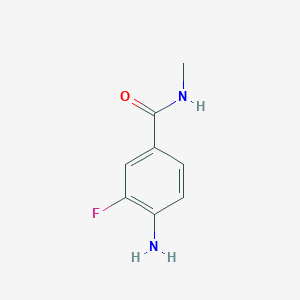
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2912576.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)
![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)
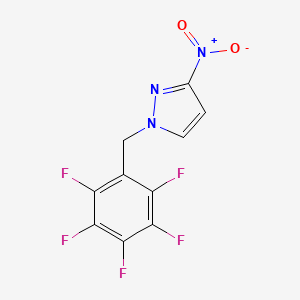
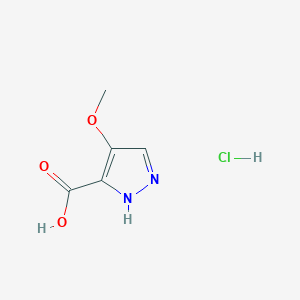

![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)